2-Carboxyethyl acrylate (CAS 24615-84-7) is a difunctional aliphatic monomer featuring both a reactive acrylate double bond and a terminal carboxylic acid group, separated by an ethyl spacer. Commercially supplied with standard inhibitors (e.g., MEHQ at 900-1100 ppm) to ensure shelf stability, CEA is primarily procured as an adhesion promoter, rheology modifier, and functional monomer for emulsion polymerization and UV-curable coatings. Its molecular weight (144.13 g/mol) and extended side chain distinguish it from shorter-chain vinyl acids, offering a highly specific balance of hydrophilicity, organic-phase compatibility, and pendant group mobility that directly influences downstream polymer flexibility and substrate interaction .
Replacing 2-carboxyethyl acrylate with generic in-class substitutes like acrylic acid (AA) or 2-hydroxyethyl acrylate (HEA) frequently results in formulation failure or compromised processability. While AA provides the necessary carboxylic functionality, its short chain restricts pendant group mobility, drastically increasing the glass transition temperature (Tg) of the resulting polymer and leading to brittle films that fail in pressure-sensitive adhesive (PSA) applications. Conversely, while HEA offers a similar spacer length, its hydroxyl group imparts a significantly higher dipole moment and polarity, causing it to partition heavily into the aqueous phase during emulsion polymerization. This leads to excessive aqueous homopolymerization, poor incorporation into the target latex particles, and reduced colloidal stability, making CEA non-interchangeable for high-performance copolymer synthesis [1].
In emulsion polymerization systems, the distribution of the functional monomer between the aqueous and organic phases dictates copolymer uniformity and process efficiency. Studies evaluating the distribution coefficients demonstrate that CEA partitions much more strongly into nonfunctional monomer phases (such as styrene or butyl acrylate) compared to its hydroxyl analogue, HEA. The carboxylic acid group in CEA contributes significantly less overall polarity than the hydroxyl group in HEA, driving CEA into the organic phase and minimizing undesirable aqueous-phase homopolymerization [1].
| Evidence Dimension | Aqueous vs. Organic Phase Partitioning Affinity |
| Target Compound Data | High organic phase partitioning (favorable log Kd for styrene/acrylate systems) |
| Comparator Or Baseline | 2-Hydroxyethyl acrylate (HEA) (partitions heavily into the aqueous phase) |
| Quantified Difference | CEA exhibits a significantly higher log Kd (organic/water) than HEA due to lower dipole moment contribution from the carboxyl vs. hydroxyl moiety. |
| Conditions | Emulsion polymerization systems containing water and nonfunctional monomers (e.g., styrene, methacrylates). |
High organic phase partitioning ensures that the functional monomer is incorporated into the polymer particles rather than wasted in the water phase, improving yield and batch-to-batch reproducibility.
The extended ethyl spacer in CEA provides critical internal plasticization when polymerized. The homopolymer of CEA exhibits a glass transition temperature (Tg) of approximately 30 °C to 37 °C. In stark contrast, the homopolymer of acrylic acid (AA) has a Tg exceeding 100 °C. This substantial difference allows formulators to incorporate high levels of carboxylic acid functionality for substrate adhesion without embrittling the polymer matrix or relying on volatile external plasticizers [1].
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | Poly(CEA) Tg < 37 °C |
| Comparator Or Baseline | Poly(acrylic acid) Tg ~ 106 °C |
| Quantified Difference | Approximately 70 °C reduction in Tg compared to acrylic acid. |
| Conditions | Standard thermal analysis (DSC) of respective homopolymers. |
Procuring CEA over AA allows adhesive and coating manufacturers to achieve high peel strength and adhesion without sacrificing the necessary low-temperature flexibility of the film.
The hydration mechanics of CEA-based polymers differ fundamentally from other functional acrylates. In synthesized hydrogels, poly(2-carboxyethyl acrylate) (PCEA) demonstrates an exceptional ability to tightly bind water molecules. Quantitative analysis of the free-to-bound water ratio reveals that PCEA hydrogels maintain a ratio of 1.3:1. By comparison, poly(2-hydroxyethyl acrylate) (PHEA) hydrogels exhibit a much higher ratio of 4.5:1, indicating a larger proportion of loosely held, free water that is susceptible to evaporation or syneresis[1].
| Evidence Dimension | Free-to-Bound Water Ratio |
| Target Compound Data | PCEA ratio = 1.3:1 |
| Comparator Or Baseline | PHEA ratio = 4.5:1 |
| Quantified Difference | 71% reduction in the proportion of free water relative to bound water. |
| Conditions | Photopolymerized hydrogel equilibrium water content analysis. |
For biomedical and specialty coating procurement, CEA yields hydrogels with superior moisture retention and structural stability over time compared to standard HEA-based gels.
During aqueous or emulsion polymerization, functional monomers are frequently neutralized to their salt forms to manage pH and colloidal stability. CEA distinguishes itself by maintaining significantly greater polymerization reactivity in its salt form compared to acrylic acid. This extended reactivity profile allows for high levels of monomer incorporation across a much wider pH range, preventing the reaction stalling or unreacted monomer pooling that often plagues AA-based syntheses at elevated pH levels .
| Evidence Dimension | Polymerization Reactivity in Salt Form |
| Target Compound Data | High sustained reactivity across a wide pH range |
| Comparator Or Baseline | Acrylic acid (AA) (reactivity drops significantly upon neutralization) |
| Quantified Difference | Enables high-percentage incorporation of the neutralized monomer without kinetic penalties. |
| Conditions | Aqueous/emulsion polymerization at elevated pH (neutralized state). |
Buyers formulating water-based resins can use CEA to achieve high acid-group functionality in pH-neutral systems without suffering the severe drop in polymerization rates seen with standard acrylic acid.
Directly leveraging the low Tg (approx. 37 °C) and extended pendant chain of CEA, this monomer is the optimal choice for formulating acrylic PSAs. The spacer arm allows the carboxylic acid groups to migrate and orient at the adhesive-substrate interface more effectively than the rigid groups in acrylic acid, dramatically improving peel strength and tack on low-surface-energy substrates without causing the adhesive matrix to become brittle [1].
Because CEA partitions favorably into the organic monomer phase rather than the aqueous phase (unlike HEA), it is highly recommended for waterborne latex and emulsion coating syntheses. This ensures that the functional acid groups are uniformly incorporated into the latex particles, providing superior colloidal stability and promoting excellent adhesion to metal and glass substrates in the final dried coating [2].
Driven by its exceptionally low free-to-bound water ratio (1.3:1), CEA is highly suited for biomedical hydrogels, wound dressings, and agricultural water-retention materials. Procuring CEA instead of HEA ensures that the resulting hydrogel matrix binds water more tightly, reducing syneresis (weeping) and extending the functional lifespan of the hydrated material under environmental stress [3].
Corrosive;Irritant